
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Vue d'ensemble
Description
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12BrNO . It has a molecular weight of 254.13 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde involves the use of potassium carbonate in N,N-dimethyl-formamide under reflux conditions . The reaction conditions and the specific steps involved in the synthesis process can vary .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is 1S/C11H12BrNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a solid, semi-solid, or liquid compound . The compound’s physical and chemical properties, such as its solubility and stability, can be influenced by factors like temperature and pH.Applications De Recherche Scientifique
1. Stereochemistry and Conformation Studies
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde has been utilized in stereochemistry and conformation studies. For instance, its derivatives were used to understand the stereochemistry of specific compounds, confirmed through techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling (Neszmélyi et al., 1991).
2. Catalysis in Chemical Synthesis
It plays a role in catalysis, particularly in Suzuki cross-coupling reactions. Research shows its effectiveness in synthesizing complex organic compounds, which can be applicable in various chemical syntheses (Wang et al., 2014).
3. Intermediate in Anticancer Drug Synthesis
The compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its derivatives have been shown to be key in the development of new treatments for various cancers (Zhang et al., 2018).
4. Pyrrole Chemistry and Bromination Studies
It has been used in the study of pyrrole chemistry, particularly in the bromination of pyrrole derivatives. This research is fundamental in understanding the reactivity and properties of brominated organic compounds (Anderson & Lee, 1965).
5. Photophysical Properties in Donor-Acceptor Molecules
The compound contributes to understanding the photophysical properties in donor-acceptor molecules. Its derivatives have been used in studies to determine intramolecular charge transfer (ICT) effects, which are crucial in optoelectronic applications (Altinolcek et al., 2021).
6. Antibacterial and Antimycobacterial Activity
Its derivatives have shown promising results in the field of antimicrobial activity. Studies have been conducted to assess their efficacy against various bacterial strains, indicating potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Propriétés
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYZLUYHJBEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630511 | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
CAS RN |
742099-40-7 | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742099-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



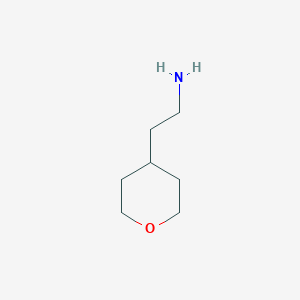
![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)

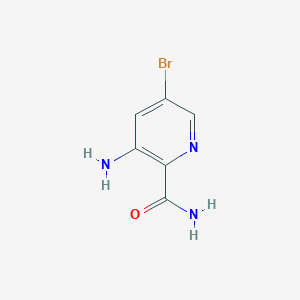




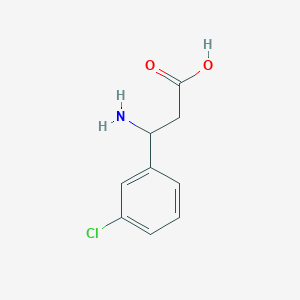

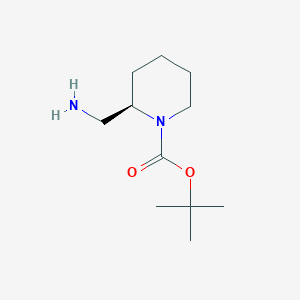
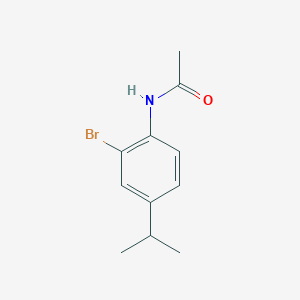
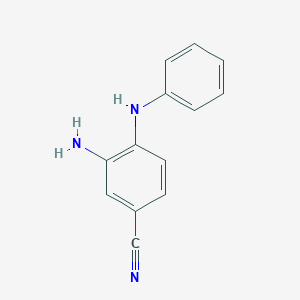
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)